1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
(4-amino-3-ethylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-2-8-7-13(6-5-10(8)12)11(14)9-3-4-9;/h8-10H,2-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPGKPXLLRJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Cyclopropanecarbonyl Chloride
One common approach involves the acylation of the piperidin-4-amine with cyclopropanecarbonyl chloride in the presence of a base such as diisopropylethylamine (Hünig’s base). The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile at room temperature with stirring over an extended period (e.g., 16 hours) to ensure completion.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Ethylpiperidin-4-amine + cyclopropanecarbonyl chloride | Slowly add acid chloride to amine solution in DCM with Hünig’s base at 20–25°C |
| 2 | Stirring for 16 hours | Allows full conversion to the amide derivative |
| 3 | Work-up by filtration, washing, and solvent removal | Purification prior to salt formation |
This method yields the 1-cyclopropanecarbonyl-3-ethylpiperidin-4-amine intermediate with high selectivity and purity.
Protection and Deprotection Strategies
In some synthetic sequences, the piperidine nitrogen or amine functionalities are protected with tert-butyl carbamate (Boc) groups to prevent side reactions during acylation or alkylation steps. The Boc-protected intermediates are prepared by coupling with Boc-protected piperidine derivatives using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and bases like diisopropylethylamine in solvents like dimethylacetamide (DMA).
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Ethylpiperidin-4-amine + Boc anhydride or Boc-piperidine derivative | Protection of amine groups to prevent side reactions |
| 2 | Coupling agent (HBTU), base (DIPEA), DMA solvent | Facilitates amide bond formation with high efficiency |
| 3 | Boc deprotection with trifluoroacetic acid (TFA) | Removal of Boc groups to regenerate free amine |
This strategy allows selective functionalization and improved yields in multi-step syntheses.
Reductive Amination
An alternative or complementary approach involves reductive amination of piperidin-4-yl carbamate with cyclopropanecarbaldehyde to introduce the cyclopropanecarbonyl substituent. This reaction typically uses reducing agents such as sodium triacetoxyborohydride under mild acidic conditions.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Piperidin-4-yl carbamate + cyclopropanecarbaldehyde | Formation of imine intermediate |
| 2 | Reducing agent (e.g., NaBH(OAc)3), mild acid | Reduction of imine to amine |
| 3 | Boc deprotection (if applicable) | Final deprotection to yield free amine |
This method is useful for introducing the cyclopropanecarbonyl group with stereochemical control.
Formation of Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solutions. This step enhances the compound’s water solubility and stability, facilitating isolation as a crystalline solid.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Free base amine + HCl in ethanol or ether | Salt formation under controlled temperature (e.g., room temperature to 40°C) |
| 2 | Stirring and cooling | Precipitation of hydrochloride salt |
| 3 | Filtration and drying | Isolation of pure 1-cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride |
This salt formation is a standard pharmaceutical practice for amine-containing compounds.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amide coupling | Cyclopropanecarbonyl chloride, DIPEA, DCM | Efficient acylation of piperidin-4-amine |
| Protection | Boc anhydride or Boc-piperidine, HBTU, DIPEA | Protects amine groups for selective reactions |
| Deprotection | TFA | Removes Boc protecting groups |
| Reductive amination | Cyclopropanecarbaldehyde, NaBH(OAc)3 | Alternative route to introduce cyclopropanecarbonyl |
| Hydrochloride salt formation | HCl in ethanol or ether | Enhances solubility and crystallinity |
Research Findings and Optimization Notes
- The use of Hünig’s base (N,N-diisopropylethylamine) is preferred to minimize side reactions during acylation, providing cleaner products and higher yields.
- Reaction temperatures are generally maintained at or below room temperature (18–25°C) to control reaction rates and avoid decomposition of sensitive intermediates.
- Boc protection/deprotection steps add flexibility in multi-step syntheses, allowing selective functional group transformations without undesired side reactions.
- Reductive amination offers stereochemical control and can be optimized by adjusting reducing agent equivalents and reaction time to maximize yield.
- The hydrochloride salt form is stable and suitable for pharmaceutical applications due to improved aqueous solubility and ease of handling.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the piperidine ring significantly influence solubility, stability, and bioavailability. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : Bulky hydrophobic groups (e.g., chlorobenzyl) increase logP, whereas polar groups (e.g., nitro, pyrimidinyl) reduce it. The cyclopropanecarbonyl group in the target compound balances moderate lipophilicity, favoring both solubility and permeability.
- Stability : Nitro-substituted analogs may degrade under acidic/reducing conditions , while chloropyrimidinyl derivatives exhibit better stability in solution .
Analytical Method Compatibility
Reverse-phase HPLC (RP-HPLC) methods validated for piperidine analogs (e.g., accuracy within 98–102% for amitriptyline HCl ) suggest that the target compound can be analyzed using similar protocols. Stability studies indicate that hydrochloride salts generally maintain >95% purity under refrigerated conditions for 24 hours .
Biological Activity
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride is a novel compound with significant potential in pharmacology due to its unique structural features. The compound, with the molecular formula and a molar mass of 232.75 g/mol, consists of a cyclopropanecarbonyl group attached to a piperidine ring, specifically at the 3-position, and an amine functional group at the 4-position. This structure suggests possible interactions with various neurotransmitter systems, making it a candidate for research into treatments for neurological disorders and other therapeutic applications.
The hydrochloride form of the compound enhances its solubility in water, which is crucial for its applications in pharmaceutical contexts. The synthesis of this compound involves several steps that require careful control of conditions to ensure high yield and purity.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, which could position it as a candidate for treating neurological disorders.
- Pharmacological Potential : Its unique structure provides avenues for further exploration in drug design and development.
The specific mechanisms of action remain to be fully elucidated; however, initial findings suggest potential interactions with various biological targets. Further pharmacokinetic and pharmacodynamic studies are necessary to assess these interactions comprehensively.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-methylpiperidin-4-amine | Contains a phenyl ring; chlorine substituents | Known for potent analgesic effects |
| 1-(2-Methylphenyl)-3-piperidinamine | Substituted piperidine with a methylphenyl group | Exhibits selective serotonin reuptake inhibition |
| N,N-Dimethylpiperidin-4-amine | Dimethyl substitution on nitrogen | Used as an anesthetic agent |
The cyclopropanecarbonyl moiety in this compound may confer distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Research on similar compounds has provided insights into their biological activities:
- Cocaine Antagonists : A study involving analogs of piperidine demonstrated that structural modifications could lead to selective inhibition of norepinephrine reuptake while retaining binding selectivity for dopamine transporters (DAT) . This suggests that modifications in the piperidine structure can significantly influence biological activity.
- Kinase Inhibitors : Investigations into small molecule kinase inhibitors have shown that modifications in similar piperidine structures can yield compounds with varying selectivity and potency against specific kinases . This highlights the importance of structural features in determining biological efficacy.
Future Directions
Further studies are necessary to elucidate the specific mechanisms of action and therapeutic efficacy of this compound. Research should focus on:
- In Vitro and In Vivo Studies : Conducting comprehensive studies to determine the compound's pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
- Structure-Activity Relationship (SAR) Studies : Exploring how various modifications to the compound's structure affect its biological activity.
Q & A
Q. What are the standard synthetic routes for 1-cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride?
The compound is typically synthesized via Mannich reactions , where a ketone, amine, and formaldehyde derivative undergo condensation. For example:
- Step 1 : React a cyclopropane-containing ketone (e.g., cyclopropanecarbonyl chloride) with 3-ethylpiperidin-4-amine in the presence of a base.
- Step 2 : Purify the intermediate using column chromatography or recrystallization.
- Step 3 : Form the hydrochloride salt by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) .
Q. Key Reaction Conditions :
| Parameter | Typical Range |
|---|---|
| Temperature | 0–25°C (Step 1) |
| Solvent | Dichloromethane/EtOH |
| Yield | 87–98% (optimized) |
Q. Which analytical techniques are recommended for characterizing this compound?
Rigorous characterization requires:
- NMR Spectroscopy : Confirm structural integrity via / NMR (e.g., cyclopropane protons at δ ~1.0–2.0 ppm, piperidine signals at δ ~2.5–3.5 ppm).
- X-ray Crystallography : Resolve stereochemistry and confirm salt formation (e.g., hydrochloride coordination to the amine) .
- HPLC-Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .
Q. Critical Data Interpretation :
- Discrepancies in melting points or spectral data may indicate residual solvents or polymorphic forms.
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from moisture .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield?
Apply statistical DoE to identify critical variables:
Factors to Test : Reaction time, temperature, molar ratios, and solvent polarity.
Response Surface Methodology (RSM) : Model interactions between variables (e.g., higher temperatures may reduce cyclopropane stability).
Validation : Confirm optimized conditions with triplicate runs (target: ≥95% yield) .
Case Study : A Central Composite Design (CCD) reduced reaction steps from 5 to 3 while maintaining 94% yield .
Q. How to resolve contradictions in reported biological activity data?
Conflicting data (e.g., cytotoxicity vs. inactivity) may arise from:
- Impurity Profiles : Use LC-MS to detect trace byproducts (e.g., unreacted amine or cyclopropane derivatives).
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and control for pH/temperature in bioassays .
- Computational Validation : Perform molecular docking to verify target binding affinity discrepancies .
Q. What strategies enhance the stability of the hydrochloride salt in aqueous solutions?
Q. How does the cyclopropane moiety influence the compound’s reactivity?
The strained cyclopropane ring:
- Electrophilic Susceptibility : Prone to ring-opening under strong acidic/basic conditions (e.g., HCl/NaOH).
- Steric Effects : Impacts nucleophilic substitution kinetics at the piperidine nitrogen.
- Metabolic Stability : Cyclopropane reduces oxidative metabolism in liver microsome assays .
Q. What are the challenges in scaling up synthesis from lab to pilot plant?
- Heat Transfer : Mitigate exothermic reactions using jacketed reactors.
- Continuous Flow Systems : Improve reproducibility for cyclopropane coupling steps .
- Purification : Replace column chromatography with solvent/antisolvent crystallization (e.g., EtOH/water) .
Methodological Tables
Q. Table 1. Comparison of Characterization Techniques
| Technique | Application | Limitations |
|---|---|---|
| X-ray Diffraction | Absolute stereochemistry | Requires single crystals |
| HPLC-MS | Purity + impurity profiling | Low sensitivity for non-UV |
| NMR | Cyclopropane carbon confirmation | Signal overlap in complex mixtures |
Q. Table 2. Key Reaction Variables in DoE
| Variable | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Temperature (°C) | 20 | 40 | 30 |
| Molar Ratio | 1:1 | 1:1.2 | 1:1.1 |
| Solvent (EtOH:H2O) | 70:30 | 90:10 | 80:20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
